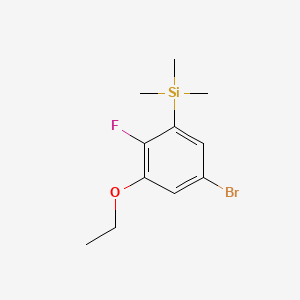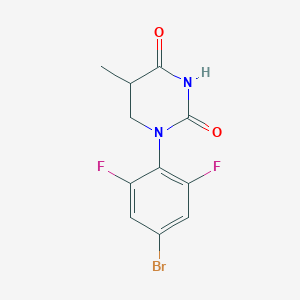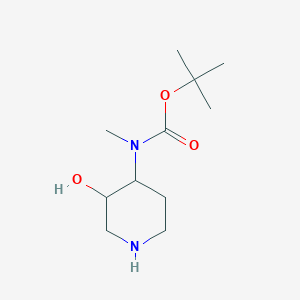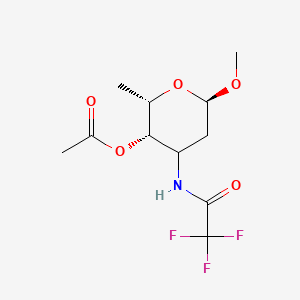![molecular formula C17H22N2O3 B14768846 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic bases, oxidizing agents, and reducing agents. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high strength or thermal stability.
Mechanism of Action
The mechanism of action of 4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
4-(benzylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O3/c20-14(21)16-6-9-17(10-7-16,11-8-16)19-15(22)18-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,20,21)(H2,18,19,22) |
InChI Key |
AAMUQXKHISCOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


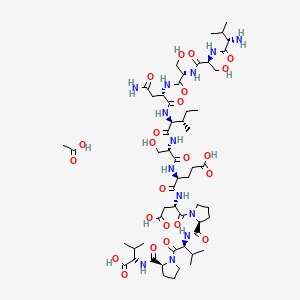
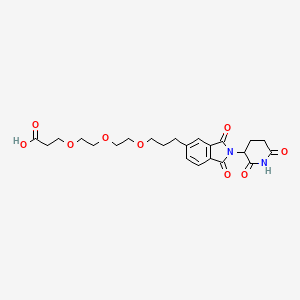
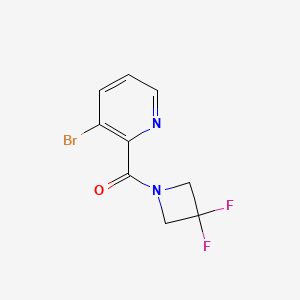
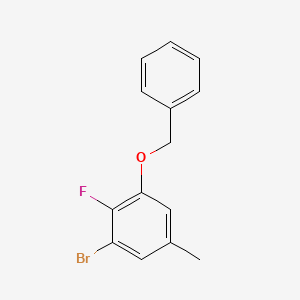
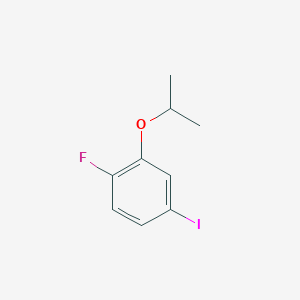
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

